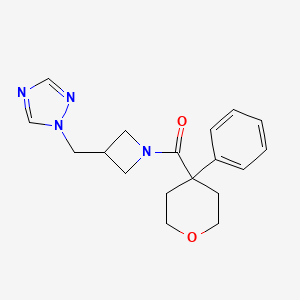

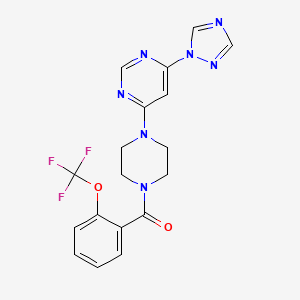

![molecular formula C20H20N4O3 B2387200 2-{[1-(4,5,6,7-四氢-1,2-苯并恶唑-3-羰基)吡咯烷-3-基]氧代}喹喔啉 CAS No. 2097930-40-8](/img/structure/B2387200.png)

2-{[1-(4,5,6,7-四氢-1,2-苯并恶唑-3-羰基)吡咯烷-3-基]氧代}喹喔啉

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “2-{[1-(4,5,6,7-Tetrahydro-1,2-benzoxazole-3-carbonyl)pyrrolidin-3-yl]oxy}quinoxaline” is a complex organic molecule. It contains a quinoxaline core, which is a type of heterocyclic compound. Attached to this core is a tetrahydro-1,2-benzoxazole group and a pyrrolidin group .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the tetrahydro-1,2-benzoxazole and pyrrolidin groups, followed by their attachment to the quinoxaline core .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups .Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present. For example, the benzoxazole and pyrrolidin groups might undergo reactions typical of heterocycles .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, its solubility would be influenced by the presence of polar functional groups .科学研究应用

合成和生物学评估

一系列新的 2-氧代-1,4-二取代-1,2,5,6-四氢-苯并[h]喹啉-3-腈,支持各种药效团官能团,对人肿瘤细胞系表现出显着的体外抗癌活性。本研究突出了喹喔啉衍生物在癌症治疗中的治疗潜力,强调了它们对结肠癌 HT29 和乳腺癌 MCF-7 细胞系的细胞毒性。这些化合物还对丙型肝炎病毒表现出显着的抗病毒活性,展示了喹喔啉衍生物在药物化学中的广泛生物学应用 (Faidallah, Khan, & Asiri, 2012).

电子传输材料

对喹喔啉类化合物在有机发光二极管 (OLED) 中的电子传输材料的研究显示出了有希望的结果。对 2,3,6,7-四(3-(吡啶-3-基)苯基)喹喔啉及其衍生物的研究揭示了可调节的分子间电荷转移积分和有利的电子亲和力。这些材料显着提高了蓝色磷光 OLED 的性能,证明了喹喔啉衍生物在电子应用中的效用 (Yin et al., 2016).

不对称氢化催化剂

喹喔啉衍生物,特别是 2,3-双(叔丁基甲基膦)喹喔啉,已被用作铑催化的官能化烯烃不对称氢化的配体。该应用强调了喹喔啉化合物在开发高度对映选择性和催化活性络合物以合成手性药物成分中的重要性 (Imamoto et al., 2012).

化学合成和表征

喹喔啉已通过氧化环化合成,展示了它们在化学合成中的多功能性。这些化合物的结构和电子性质已被广泛表征,有助于理解它们的反应性和稳定性。这一基础知识促进了具有潜在药物和农用化学品应用的新喹喔啉衍生物的开发 (Faizi et al., 2018).

作用机制

Target of Action

The primary targets of 2-{[1-(4,5,6,7-Tetrahydro-1,2-benzoxazole-3-carbonyl)pyrrolidin-3-yl]oxy}quinoxaline are adenosine receptors . Adenosine receptors play a crucial role in biochemical processes, such as energy transfer—as adenosine triphosphate (ATP) and adenosine diphosphate (ADP)—as well as in signal transduction as cyclic adenosine monophosphate (cAMP) .

Mode of Action

2-{[1-(4,5,6,7-Tetrahydro-1,2-benzoxazole-3-carbonyl)pyrrolidin-3-yl]oxy}quinoxaline interacts with its targets, the adenosine receptors, by binding to them . This binding can inhibit or stimulate the activity of the adenosine receptors, leading to various downstream effects .

Biochemical Pathways

The interaction of 2-{[1-(4,5,6,7-Tetrahydro-1,2-benzoxazole-3-carbonyl)pyrrolidin-3-yl]oxy}quinoxaline with adenosine receptors affects several biochemical pathways . These include pathways related to energy transfer and signal transduction . The compound’s action can lead to changes in the levels of ATP, ADP, and cAMP, affecting various cellular processes .

Pharmacokinetics

The compound’s interaction with adenosine receptors suggests that it may have good bioavailability .

Result of Action

The molecular and cellular effects of 2-{[1-(4,5,6,7-Tetrahydro-1,2-benzoxazole-3-carbonyl)pyrrolidin-3-yl]oxy}quinoxaline’s action include changes in the activity of adenosine receptors and alterations in the levels of ATP, ADP, and cAMP . These changes can affect a variety of cellular processes, potentially leading to therapeutic effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-{[1-(4,5,6,7-Tetrahydro-1,2-benzoxazole-3-carbonyl)pyrrolidin-3-yl]oxy}quinoxaline. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with adenosine receptors .

安全和危害

未来方向

属性

IUPAC Name |

(3-quinoxalin-2-yloxypyrrolidin-1-yl)-(4,5,6,7-tetrahydro-1,2-benzoxazol-3-yl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4O3/c25-20(19-14-5-1-4-8-17(14)27-23-19)24-10-9-13(12-24)26-18-11-21-15-6-2-3-7-16(15)22-18/h2-3,6-7,11,13H,1,4-5,8-10,12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWNNTZZIJBZSGV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=NO2)C(=O)N3CCC(C3)OC4=NC5=CC=CC=C5N=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

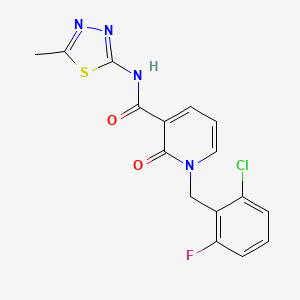

![4-[(3-Methylbutyl)sulfanyl]-3-nitrobenzoic acid](/img/structure/B2387122.png)

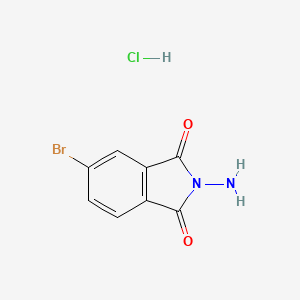

![5-(2-(tert-Butoxycarbonyl)-2-azabicyclo[2.1.1]hexan-5-yl)oxazole-4-carboxylic acid](/img/structure/B2387125.png)

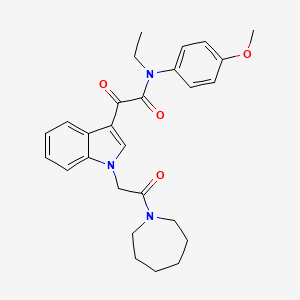

![2-Pyridin-3-yl-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid](/img/structure/B2387126.png)

![Methyl 8-[(oxirane-2-carbonylamino)methyl]naphthalene-2-carboxylate](/img/structure/B2387127.png)

![(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(prop-2-enylamino)propanoic Acid](/img/structure/B2387129.png)

![5-((3-Fluorophenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2387139.png)